6-AminoTAMRA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AminoTAMRA, also known as 6-Aminotetramethylrhodamine, is an orange-fluorescent dye with an aromatic amine group. This compound is widely used as a synthetic building block for various chemical products, including isothiocyanate, isocyanate, iodoacetamide, and maleimide products. The amine group in this compound can also be used for co-polymerization into novel polymers. It is excited near 549 nm with fluorescence emission near 582 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AminoTAMRA involves the introduction of an amino group into the tetramethylrhodamine structure. This can be achieved through various synthetic routes, including:
Nitration and Reduction: The nitration of tetramethylrhodamine followed by reduction to introduce the amino group.
Amination: Direct amination of tetramethylrhodamine using suitable amination reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
6-AminoTAMRA undergoes various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-AminoTAMRA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and reactions.
Biology: Employed in biological labeling and imaging due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and as a marker in medical research.
Industry: Applied in the development of novel polymers and materials.
Mechanism of Action
The mechanism of action of 6-AminoTAMRA involves its interaction with specific molecular targets. The aromatic amine group allows it to bind to various substrates, facilitating its use in labeling and imaging. The fluorescence properties of this compound are due to the excitation of electrons in the aromatic ring, leading to emission at a specific wavelength .
Comparison with Similar Compounds
6-AminoTAMRA is unique compared to other similar compounds due to its specific fluorescence properties and the presence of an aromatic amine group. Similar compounds include:
Tetramethylrhodamine: Lacks the amino group, making it less versatile for certain applications.
Rhodamine B: Another fluorescent dye but with different excitation and emission properties.
Fluorescein: A widely used dye with different spectral properties.
Properties
CAS No. |
80724-18-1 |
---|---|
Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.